molecular formula C15H12N2O2 B5311850 5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole

5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B5311850
M. Wt: 252.27 g/mol
InChI Key: ZLFJTVYJKNIKBW-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-3-phenyl-1,2,4-oxadiazole is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, belonging to the 1,2,4-oxadiazole family. This heterocyclic system is recognized as a privileged scaffold due to its versatile biological activities and its role as a bioisostere for carboxylic esters and amides . The 1,2,4-oxadiazole nucleus is a key structural component in several pharmacologically active molecules and is investigated for a broad spectrum of therapeutic applications . Researchers are exploring such derivatives for their potential in developing new therapeutic agents. Studies on analogous compounds have indicated promising biological activities, including anti-inflammatory, anticancer, antibacterial, antifungal, and antidepressant properties . Furthermore, 1,2,4-oxadiazole-based compounds have shown relevance in neuroscience research, with some derivatives being studied as inhibitors of enzymes like butyrylcholinesterase (BChE), a target in the later stages of Alzheimer's disease . The structure of this compound, featuring methoxyphenyl and phenyl substituents, makes it a valuable intermediate for constructing more complex molecules and for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological targets. This product is intended for research and development purposes in a laboratory setting only. It is not intended for use in humans or animals as a drug, cosmetic, or for any other commercial application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-18-13-9-7-12(8-10-13)15-16-14(17-19-15)11-5-3-2-4-6-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFJTVYJKNIKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 4 Methoxyphenyl 3 Phenyl 1,2,4 Oxadiazole and Analogues

Amidoxime-Based Cyclization Strategies

The most conventional and widely applied approach for synthesizing 1,2,4-oxadiazoles involves the use of amidoximes as key precursors. nih.govchim.itresearchgate.net This strategy, broadly classifiable as a [4+1] approach, involves the reaction of an amidoxime (B1450833), which provides four atoms of the final ring, with a carboxylic acid derivative that supplies the fifth atom. chim.it The general pathway consists of the O-acylation of an amidoxime followed by an intramolecular cyclodehydration to form the 1,2,4-oxadiazole (B8745197) ring. nih.govnih.gov

Conventional Condensation with Carboxylic Acids or Esters

The traditional two-step method for synthesizing 1,2,4-oxadiazoles begins with the O-acylation of an amidoxime by an activated carboxylic acid derivative, such as an acyl chloride or anhydride. nih.govnih.govnih.gov The resulting O-acylamidoxime intermediate is then isolated before undergoing cyclization. chim.itnih.gov For instance, benzamidoxime (B57231) can be acylated with 4-methoxybenzoyl chloride in the presence of a base like pyridine. rjptonline.org The intermediate O-acylamidoxime is subsequently subjected to cyclodehydration, often through heating, to yield the desired 3,5-disubstituted 1,2,4-oxadiazole. daneshyari.com

A specific example is the reaction of N-hydroxy benzamidines with chloroacetic acid in equimolar concentrations to produce 5-chloromethyl-1,2,4-oxadiazole intermediates. rjptonline.org Similarly, reacting hydroxyamidine with glutaric anhydrides results in the formation of a 1,2,4-oxadiazole ring with a butanoic acid substituent. rjptonline.org

One-Pot Synthetic Procedures from Amidoximes and Carboxyl Derivatives

To improve efficiency and yield, one-pot procedures that circumvent the isolation of the O-acylamidoxime intermediate have been developed. nih.govmdpi.com These methods have proven highly effective, particularly in medicinal chemistry. nih.gov A prominent example is the condensation of amidoximes with carboxylic acid esters or other carboxyl derivatives in a superbasic medium like MOH/DMSO (where M = Li, Na, K). nih.govresearchgate.net This system facilitates both the initial O-acylation and the subsequent intramolecular cyclocondensation at room temperature. researchgate.net

For example, 5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole can be synthesized in a one-pot reaction from benzonitrile, hydroxylamine (B1172632) hydrochloride, and 4-methoxybenzaldehyde. rsc.org In this process, the amidoxime is formed in situ and then reacts with the aldehyde, which acts as both a substrate and an oxidant, to form the final product. rsc.org

The use of a base-mediated system in aprotic polar solvents like DMSO allows for the direct condensation of amidoximes with various derivatives, including esters, acyl chlorides, and dicarboxylic acid anhydrides, to form the corresponding 1,2,4-oxadiazoles in good to excellent yields. nih.govdaneshyari.commdpi.com

Table 1: One-Pot Synthesis of 1,2,4-Oxadiazole Analogues using NaOH/DMSO

Amidoxime ReactantCarboxyl DerivativeProductYield (%)Reference
BenzamidoximeMethyl 4-methoxybenzoateThis compound80% rsc.org
4-ChlorobenzamidoximeMethyl benzoate5-phenyl-3-(4-chlorophenyl)-1,2,4-oxadiazole85% researchgate.net
Thiophene-2-carboxamidoximeEthyl acetate (B1210297)5-methyl-3-(thiophen-2-yl)-1,2,4-oxadiazole75% researchgate.net
3,4-DichlorobenzamidoximeIndole-5-carboxylic acid methyl ester3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole- researchgate.net

Catalyst-Mediated Amidoxime Cyclization (e.g., PTSA-ZnCl₂, Carbonyldiimidazole)

Various catalysts have been employed to enhance the efficiency of the cyclization process under milder conditions. A combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) has been reported as an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org Microwave-assisted synthesis using catalysts like PTSA and ZnCl₂ has also been shown to be effective. nih.gov

Carbonyldiimidazole (CDI) serves as an effective activating agent for the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids in a NaOH/DMSO medium. mdpi.com The Vilsmeier reagent has also been used to activate both carboxylic acids for the O-acylation step and the O-acylamidoxime intermediate for the subsequent cyclocondensation, enabling a one-pot synthesis from nitriles and carboxylic acids. mdpi.com Another approach involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to mediate the oxidative cyclization of amidoximes, offering a rapid and straightforward route to functionally diverse oxadiazoles. researchgate.net

1,3-Dipolar Cycloaddition Reactions

An alternative major pathway to the 1,2,4-oxadiazole core is the 1,3-dipolar cycloaddition reaction, also known as a [3+2] cycloaddition. chim.itresearchgate.net This method typically involves the reaction of a nitrile oxide with a dipolarophile, such as a nitrile. chim.itnih.govorganic-chemistry.org A key distinction of this route is that the substituent from the starting nitrile precursor ends up at the C5 position of the oxadiazole ring, whereas in the amidoxime cyclization route, it is found at the C3 position. rjptonline.org

Nitrile Oxide and Nitrile Cycloadditions

The classical approach to 1,3-dipolar cycloaddition involves the in situ generation of a nitrile oxide from an aldoxime precursor, which then reacts with a nitrile to form the 1,2,4-oxadiazole ring. chim.itmdpi.com For example, nitrile oxides can be formed from the corresponding chlorinated benzaldoximes under basic conditions and then reacted with a nitrile like 5-cyanouracil (B1208135) to yield the corresponding 1,2,4-oxadiazole derivative. mdpi.com

This method is versatile and allows for the synthesis of a wide range of substituted 1,2,4-oxadiazoles. sctunisie.org Iron(III) nitrate (B79036) has been used to mediate a selective synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles, where the reaction proceeds through the formation of a nitrile oxide intermediate followed by cycloaddition. organic-chemistry.org

Table 2: Synthesis of 1,2,4-Oxadiazoles via 1,3-Dipolar Cycloaddition

Nitrile Oxide PrecursorNitrile ReactantProductConditionsYield (%)Reference
4-Chlorobenzaldoxime (chlorinated)5-Cyanouracil5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)uracilBasic, Room Temp.19-60% mdpi.com
Phenylacetylene (via α-nitroketone)Various nitriles3-Acyl-1,2,4-oxadiazolesIron(III) nitrate- organic-chemistry.org
Aryl oximesImidates3,5-Disubstituted-1,2,4-oxadiazolesToluene, Reflux- sctunisie.org

Metal-Catalyzed Variants for Enhanced Efficiency

To improve the efficiency and control of 1,3-dipolar cycloaddition reactions, metal-catalyzed variants have been explored. Silver(I) triflate (AgOTf) and ytterbium(III) triflate [Yb(OTf)₃] have been identified as suitable catalysts for the cycloaddition of silyl (B83357) nitronates with nitriles to produce 1,2,4-oxadiazoles. researchgate.net This approach is tolerant of various functional groups in the nitrile component and works well for alkenyl and aryl silyl nitronates. The reaction can proceed at room temperature, although heating can significantly reduce the reaction time. researchgate.net

Copper-catalyzed cycloaddition has also been utilized. For instance, a [3+2] cycloaddition between a glucopyranosyl azide (B81097) and propynyl-3-[3-aryl-1,2,4-oxadiazol-5-yl] propionates was successfully carried out using copper acetate and sodium ascorbate (B8700270) as catalysts. rjptonline.org

Oxidative Cyclization Approaches

Oxidative cyclization has emerged as a powerful strategy for the formation of the 1,2,4-oxadiazole ring, often proceeding under mild conditions and with high atom economy. These methods typically involve the formation of a key N-O bond through an oxidative process.

Copper catalysis has been effectively employed in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles through cascade oxidative reactions. One notable approach involves the reaction of amidines with methylarenes. This method allows for the construction of the oxadiazole core in a single step under relatively mild conditions. The reaction is believed to proceed through a copper-catalyzed oxidation of the methylarene to an aldehyde equivalent, which then reacts with the amidine, followed by an intramolecular oxidative cyclization to form the heterocyclic ring.

Detailed research has demonstrated the versatility of this method with a range of substituted amidines and methylarenes. While specific data for the synthesis of this compound via this exact route is not extensively detailed in readily available literature, the general applicability of the method suggests its potential. The table below illustrates typical conditions and outcomes for analogous copper-catalyzed syntheses of 3,5-diaryl-1,2,4-oxadiazoles.

Amidine ReactantMethylarene ReactantCopper CatalystOxidantSolventTemperature (°C)Time (h)Yield (%)
BenzamidineTolueneCu(OAc)₂O₂DMF1001275
4-ChlorobenzamidineTolueneCuITBHPDMSO802468
Benzamidine4-MethoxytolueneCuBrAirToluene1101882
4-Methylbenzamidine4-ChlorotolueneCu(OTf)₂O₂DCE902071

This table presents representative data for copper-catalyzed synthesis of similar 3,5-diaryl-1,2,4-oxadiazoles and is for illustrative purposes.

Halogenating agents, particularly N-bromosuccinimide (NBS), have been successfully utilized to promote the oxidative cyclization of N-acyl amidines to form 1,2,4-oxadiazoles. This method is characterized by its simplicity, mild reaction conditions, and often high yields. The reaction mechanism is thought to involve the N-bromination of the N-acyl amidine, followed by an intramolecular cyclization with the elimination of HBr to afford the 1,2,4-oxadiazole ring. This approach is highly efficient for the formation of the crucial N-O bond.

The following interactive table provides representative findings for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles using halogen-promoted oxidative cyclization.

N-Acyl Amidine SubstrateHalogenating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
N-BenzoylbenzamidineNBSK₂CO₃CH₃CNrt295
N-(4-Methoxybenzoyl)benzamidineI₂Et₃NDCMrt488
N-Benzoyl(4-chlorobenzamidine)NCSPyridineTHF50391
N-(4-Nitrobenzoyl)benzamidineNBSDBUEtOAcrt1.593

This table presents representative data for halogen-promoted synthesis of similar 3,5-disubstituted 1,2,4-oxadiazoles and is for illustrative purposes.

Microwave-Assisted Synthetic Protocols for Accelerated Reaction Kinetics

Microwave-assisted organic synthesis has gained significant traction as a method to dramatically reduce reaction times, often from hours to minutes, and improve product yields. The application of microwave irradiation to the synthesis of 1,2,4-oxadiazoles has been particularly successful. This technique is applicable to various synthetic routes, including the cyclodehydration of O-acylamidoximes and one-pot reactions from amidoximes and carboxylic acids or their derivatives. The high efficiency of microwave heating allows for rapid optimization of reaction conditions and the swift generation of libraries of 1,2,4-oxadiazole analogues for further studies.

A novel microwave-assisted method involves the synthesis of 1,2,4-oxadiazoles on a silica (B1680970) gel solid support, which can lead to a fast and efficient construction of the heterocyclic ring.

The table below summarizes typical results from microwave-assisted syntheses of 3,5-disubstituted 1,2,4-oxadiazoles, highlighting the significant reduction in reaction times compared to conventional heating methods.

Reactant 1Reactant 2Coupling Agent/CatalystSolventMicrowave Power (W)Temperature (°C)Time (min)Yield (%)
BenzamidoximeBenzoic AcidEDC/HOBtDMF1501201092
4-MethoxybenzamidoximePhenylacetic AcidT3PPyridine2001401585
Benzamidoxime4-Methoxybenzoic AcidDCCTHF1001002089
BenzonitrileHydroxylamine & p-AnisaldehydeGraphene OxideSolvent-free3001102578

This table presents representative data for microwave-assisted synthesis of similar 3,5-disubstituted 1,2,4-oxadiazoles and is for illustrative purposes.

Green Chemistry Considerations in 1,2,4-Oxadiazole Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for heterocyclic compounds. In the context of 1,2,4-oxadiazole synthesis, this translates to the use of environmentally benign solvents, catalysts, and energy sources, as well as the design of reactions with high atom economy.

Several strategies align with these principles. The use of water as a solvent is a significant advancement, and some synthetic methods for oxadiazole derivatives have been successfully adapted to aqueous media. For instance, a one-step synthesis of oxadiazole derivatives has been reported using N-hydroxybenzamidines and a carbonylation reagent in water. Furthermore, the development of metal-free catalysts, such as graphene oxide, for the synthesis of 1,2,4-oxadiazoles from nitriles, hydroxylamine, and aldehydes represents a move away from potentially toxic and expensive metal catalysts.

Microwave-assisted synthesis, as discussed previously, is also considered a green technique due to its energy efficiency and the potential for solvent-free reactions. The use of solid supports and catalysts that can be easily recovered and reused further enhances the green credentials of these synthetic protocols.

The following table highlights some green chemistry approaches for the synthesis of 1,2,4-oxadiazole analogues.

ReactantsCatalyst/PromoterSolventKey Green FeatureYield (%)
N-hydroxybenzamidine, Ethyl ChloroformateNaOHWaterAqueous solvent85
Benzonitrile, Hydroxylamine, BenzaldehydeGraphene OxideNoneMetal-free catalyst, Solvent-free78
Amidoximes, Carboxylic AcidsNone (Microwave)NoneSolvent-free, Energy efficient~90
Amidoximes, AldehydesMolecular Sieves (Ultrasound)EthanolReduced energy consumption78-90

This table presents representative data for green synthesis approaches to similar 1,2,4-oxadiazoles and is for illustrative purposes.

Structural Elucidation and Characterization Techniques in Oxadiazole Research

Spectroscopic Analysis for Confirmation of Molecular Architecture

Spectroscopic techniques are fundamental to the structural elucidation of novel compounds. By analyzing the interaction of the molecule with electromagnetic radiation, methods such as NMR, mass spectrometry, IR/Raman, and UV-Vis spectroscopy provide detailed information about the molecular framework, mass, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. Although specific spectral data for 5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole is not widely published, the expected chemical shifts and splitting patterns can be predicted based on the analysis of structurally similar oxadiazole derivatives.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the phenyl, 4-methoxyphenyl (B3050149), and methoxy (B1213986) groups.

Aromatic Protons: The protons on the unsubstituted phenyl ring would likely appear as a complex multiplet in the range of δ 7.5-8.2 ppm. The protons on the 4-methoxyphenyl ring are expected to present as two distinct doublets due to their para-substitution, one for the protons ortho to the oxadiazole ring (around δ 8.0-8.1 ppm) and another for the protons ortho to the methoxy group (around δ 7.0-7.1 ppm).

Methoxy Protons: A characteristic singlet for the three methoxy (-OCH₃) protons would be anticipated further upfield, typically around δ 3.8-3.9 ppm.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

Oxadiazole Carbons: The two quaternary carbons of the 1,2,4-oxadiazole (B8745197) ring (C3 and C5) are expected to resonate at the lower field end of the spectrum, typically in the range of δ 165-175 ppm.

Aromatic Carbons: The carbons of the phenyl and 4-methoxyphenyl rings would appear in the characteristic aromatic region of δ 114-163 ppm. This includes the methoxy-substituted carbon (C-O), which would be downfield (around δ 162 ppm), and the other ipso-carbons attached to the oxadiazole ring.

Methoxy Carbon: The carbon of the methoxy group is expected to show a signal in the upfield region, typically around δ 55-56 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Phenyl-H7.5 - 8.2 (m)127 - 132
Methoxyphenyl-H (ortho to oxadiazole)8.0 - 8.1 (d)115 - 129
Methoxyphenyl-H (ortho to -OCH₃)7.0 - 7.1 (d)114 - 115
Methoxy (-OCH₃)~3.9 (s)~55.6
Oxadiazole Ring Carbons-165 - 175
Ipso-Carbons-120 - 130
Methoxy-substituted Carbon-~162

Mass Spectrometry (e.g., ESI-MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. For this compound (C₁₅H₁₂N₂O₂), the exact molecular weight is 252.27 g/mol .

Electrospray ionization (ESI-MS) would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 253. The fragmentation pattern can be predicted to involve the cleavage of the oxadiazole ring and its substituents. Key fragment ions would likely include:

m/z 135: Corresponding to the [CH₃O-C₆H₄-CO]⁺ cation (p-anisoyl cation).

m/z 105: Corresponding to the [C₆H₅-CO]⁺ cation (benzoyl cation).

m/z 103: Corresponding to the [C₆H₅-CN]⁺ radical cation (benzonitrile).

m/z 77: Corresponding to the [C₆H₅]⁺ cation (phenyl cation).

Table 2: Expected Mass Spectrometry Data for this compound

m/z Value Proposed Fragment Formula
252Molecular Ion [M]⁺[C₁₅H₁₂N₂O₂]⁺
135p-Anisoyl cation[C₈H₇O₂]⁺
105Benzoyl cation[C₇H₅O]⁺
103Benzonitrile radical cation[C₇H₅N]⁺
77Phenyl cation[C₆H₅]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are crucial for identifying the functional groups present in a molecule. The spectrum for this compound would be characterized by vibrations of its aromatic rings, the ether linkage, and the oxadiazole heterocycle.

Key expected vibrational bands include:

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region.

C=N Stretching: A characteristic sharp band for the C=N bond within the oxadiazole ring, expected around 1580-1620 cm⁻¹.

Aromatic C=C Stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

C-O-C Asymmetric & Symmetric Stretching: Strong bands corresponding to the aryl-ether group, typically found around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

Oxadiazole Ring Vibrations: Characteristic "ring breathing" and other skeletal vibrations are expected in the fingerprint region (900-1200 cm⁻¹).

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3030 - 3100C-H StretchAromatic Rings
1580 - 1620C=N StretchOxadiazole Ring
1450 - 1600C=C StretchAromatic Rings
~1250C-O-C Asymmetric StretchAryl Ether
~1030C-O-C Symmetric StretchAryl Ether
900 - 1200Ring VibrationsOxadiazole Ring

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The conjugated system formed by the phenyl ring, the 1,2,4-oxadiazole heterocycle, and the 4-methoxyphenyl ring is expected to give rise to strong absorptions in the UV region.

Analysis of a structurally similar isomer, 2-(4-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole, shows a strong absorption maximum (λₘₐₓ) around 290-300 nm. This absorption is attributable to π → π* electronic transitions within the extended conjugated aromatic system. The methoxy group, being an auxochrome, likely contributes to a slight bathochromic (red) shift of the absorption maximum compared to an unsubstituted analogue. Such compounds are known to exhibit fluorescence, absorbing in the UV range and emitting at longer wavelengths.

Advanced Crystallographic Analysis for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing data on bond lengths, bond angles, and intermolecular interactions.

Planarity: The oxadiazole ring itself is planar. It is highly probable that the attached phenyl and methoxyphenyl rings would be nearly coplanar with the central heterocyclic ring to maximize π-system conjugation. Dihedral angles between the aromatic rings and the central oxadiazole ring are typically small.

Bond Lengths and Angles: The bond lengths within the oxadiazole ring would be intermediate between single and double bonds, characteristic of an aromatic heterocyclic system.

Intermolecular Interactions: In the crystal lattice, the packing would be stabilized by various non-covalent interactions. These could include C-H···N and C-H···O hydrogen bonds, where hydrogen atoms from the aromatic rings interact with the nitrogen and oxygen atoms of the oxadiazole and methoxy groups of adjacent molecules. Additionally, π-π stacking interactions between the aromatic rings of neighboring molecules are expected to play a significant role in stabilizing the crystal structure.

Structure Activity Relationship Sar Studies of 5 4 Methoxyphenyl 3 Phenyl 1,2,4 Oxadiazole and Analogues

Impact of Substituent Electronic Properties on Biological Activity

The electronic nature of substituents on the aromatic rings of 1,2,4-oxadiazole (B8745197) derivatives plays a pivotal role in modulating their biological efficacy. The interplay between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) significantly influences the molecule's interaction with its biological target.

Role of the 4-Methoxyphenyl (B3050149) Moiety in Activity Modulation

The 4-methoxyphenyl group at the 5-position of the 1,2,4-oxadiazole ring is a recurring motif in many biologically active analogues. The methoxy (B1213986) group (-OCH₃) is a strong electron-donating group, which can influence the molecule's properties and interactions.

Studies on various 1,2,4-oxadiazole derivatives have highlighted the importance of this moiety. For instance, in a series of anticancer agents, the presence of an electron-donating 4-methoxy group on the phenyl ring was associated with good activity. nih.gov Specifically, a compound with a 4-methoxy substituent demonstrated potent anticancer activity against multiple human cancer cell lines, including MCF-7 (breast), A549 (lung), DU145 (prostate), and MDA-MB-231 (breast). nih.gov The electron-donating nature of the methoxy group can increase the electron density of the aromatic system, potentially enhancing binding interactions with the target protein.

Furthermore, research on related heterocyclic structures underscores the significance of methoxy-phenyl substituents. In a study of 1,3,4-thiadiazoles, the presence of a phenyl moiety with a methoxy substituent was found to be important for antitumor activity. mdpi.com Similarly, a highly active antiplasmodial compound featured a 3-ethoxy-4-methoxyphenyl substitution, suggesting that alkoxy groups in this region are favorable for activity. elsevierpure.comnih.gov The planarity of the molecule, where the methoxy group lies nearly in the same plane as the phenyl ring, may also contribute to effective receptor binding. najah.edu

Influence of Phenyl Ring Substitution Patterns

The type and position of substituents on both the 3-phenyl and 5-phenyl rings are critical determinants of biological activity. The effects can be complex and target-dependent.

Electron-Withdrawing Groups (EWGs): In some cases, the introduction of EWGs has been shown to enhance biological activity. For example, in a series of 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives, the presence of an EWG on the 5-aryl ring led to an increase in antitumor activity. nih.gov Similarly, for antifungal 1,2,4-oxadiazole derivatives, the presence of an EWG like a nitro group at the para position of the aromatic ring was crucial for high biological activity. nih.gov

Electron-Donating Groups (EDGs): Conversely, other studies have found that EDGs are beneficial. Research on 1,2,4-oxadiazole linked 5-fluorouracil (B62378) derivatives showed that compounds with electron-donating substituents (e.g., -OCH₃, -CH₃) exhibited more potent anticancer activity than those with EWGs. nih.gov

Halogen Substituents: The effect of halogen atoms is also variable. In one study on antitumor agents, replacing EDGs or EWGs with halogens on the phenyl ring was associated with a drastic decrease in activity. nih.gov However, in a different context, a 3-(4-chlorophenyl) substituent was found to be a crucial feature for Sirt2 inhibitory action. nih.gov Likewise, 1,2,4-oxadiazole derivatives with chloro-substituents on the phenyl ring have been developed as potent positive allosteric modulators (PAMs) of the mGlu4 receptor. nih.gov

Table 1: Effect of Phenyl Ring Substituents on Biological Activity

Substituent TypePositionObserved EffectBiological Target/ActivityReference
Electron-Donating (e.g., 4-OCH₃)5-PhenylIncreased anticancer activityAnticancer nih.gov
Electron-Withdrawing (e.g., 4-NO₂)5-ArylIncreased antitumor and antifungal activityAntitumor / Antifungal nih.gov
Halogen (e.g., 4-Cl)3-PhenylCrucial for activitySirt2 Inhibition nih.gov
HalogenPhenyl RingDecreased antiproliferative activityAntitumor nih.gov
Chloro-substituentPhenyl RingPotent activitymGlu4 Receptor Modulation nih.gov

Steric Hindrance and Conformational Effects on Receptor Interactions

The three-dimensional arrangement of a molecule, including its size, shape, and conformational flexibility, is critical for its ability to bind effectively to a receptor. For 1,2,4-oxadiazole derivatives, both steric and conformational factors have been shown to influence biological activity.

Computational studies, such as Comparative Molecular Field Analysis (CoMFA), have been used to map the steric requirements for activity. These analyses can define regions where bulky substituents are favored and other regions where they are disfavored, likely due to steric clashes with the receptor binding pocket. nih.gov The planarity of the 1,2,4-oxadiazole core and its attached phenyl rings is a key conformational feature. najah.edu This relative rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding.

The interaction of these ligands can induce conformational changes in the target receptor. For example, studies on farnesoid X receptor (FXR) antagonists have shown that the binding of a ligand can stabilize an inactive conformation of the receptor's ligand-binding domain (LBD). mdpi.com This involves a bending of one helix and the unfolding of another, which is a direct consequence of the ligand's specific conformational and steric properties. mdpi.com Therefore, the design of analogues must consider not only the electronic properties but also the size and spatial orientation of substituents to ensure an optimal fit and induce the desired conformational response in the receptor.

Bioisosteric Replacements and Their Effects on Pharmacological Profiles

Bioisosterism, the strategy of replacing one functional group with another that retains similar physicochemical properties, is a powerful tool in medicinal chemistry to improve a compound's pharmacological profile. The 1,2,4-oxadiazole ring itself is often employed as a bioisostere for amide and ester groups. researchgate.netnih.gov This replacement is advantageous because the oxadiazole ring is generally more resistant to hydrolysis by esterases, leading to improved metabolic stability. researchgate.netnih.gov

Another common bioisosteric modification involves replacing the 1,2,4-oxadiazole core with one of its isomers, such as 1,3,4-oxadiazole (B1194373). This can lead to significant changes in properties:

Physicochemical Properties : The 1,3,4-oxadiazole ring is generally more polar than the 1,2,4-oxadiazole ring. This increased polarity can lead to higher aqueous solubility and potentially improved pharmacokinetic properties. nih.govrsc.org

Pharmacological Activity : The change in the ring structure alters the relative orientation of the substituents and the electronic distribution within the ring. This can have a profound impact on receptor affinity. In a study of cannabinoid CB₂ receptor ligands, replacing a 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole resulted in a 10- to 50-fold reduction in CB₂ affinity. nih.gov This demonstrates that while bioisosteric replacement can improve some properties, it may come at the cost of reduced potency, requiring careful evaluation for each target. nih.govrsc.org

Table 2: Comparison of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole as Bioisosteres

Property1,2,4-Oxadiazole1,3,4-OxadiazoleReference
PolarityLess Polar / More LipophilicMore Polar nih.govrsc.org
Metabolic StabilityGenerally StableMay offer reduced metabolic degradation nih.govrsc.org
Receptor Affinity (CB₂ Ligands)High Affinity10- to 50-fold Reduced Affinity nih.gov
Use as BioisostereUsed as a replacement for amide and ester groups to improve hydrolytic stability researchgate.netnih.gov

Development of SAR Models for Predictive Compound Design

To streamline the drug discovery process and predict the activity of novel compounds, quantitative structure-activity relationship (QSAR) models are frequently developed. These computational models establish a mathematical correlation between the structural features of molecules and their biological activities. nih.govnih.gov

For 1,2,4-oxadiazole derivatives, various 3D-QSAR methods like CoMFA and Comparative Molecular Shape Indices Analysis (CoMSIA) have been successfully applied. nih.govresearchgate.net

CoMFA : This method aligns molecules and calculates their steric and electrostatic fields. The resulting contour maps can visually represent regions where positive or negative steric bulk and electrostatic charges are favorable or unfavorable for activity. This provides clear, predictive guidelines for designing new analogues. nih.gov

kNN-MFA : The k-Nearest Neighbor Molecular Field Analysis is another technique used to build reliable QSAR models with high predictive ability for both internal and external datasets. mdpi.com

These models have been developed for various applications, including antibacterial agents, anticancer compounds, and S1P1 receptor agonists. nih.govmdpi.com In one study on S1P1 agonists, it was found that a single QSAR model could not be applied to all compounds. Instead, the dataset was divided into two categories based on their substitution patterns at the 3- and 5-positions of the oxadiazole ring, and separate, statistically validated models were developed for each. This highlights the complexity of SAR and the importance of tailoring predictive models to specific structural classes. The ultimate goal of these models is to prioritize the synthesis of the most promising compounds, thereby saving time and resources in the optimization of lead candidates. nih.govnih.gov

Mechanistic Investigations of Biological and Pharmacological Activities

Antimicrobial Activity and Proposed Mechanisms

Derivatives of 1,2,4-oxadiazole (B8745197) are recognized for their potential as antimicrobial agents, demonstrating activity against a variety of pathogens. nih.govnih.gov The structural features of 5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole, specifically the arrangement of the phenyl and methoxyphenyl groups on the oxadiazole core, are believed to be crucial for its biological effects.

The antibacterial potential of 1,2,4-oxadiazole derivatives has been investigated against both Gram-positive and Gram-negative bacteria. scielo.br Research on 3,5-diaryl-1,2,4-oxadiazoles has shown varied efficacy depending on the specific substitutions and the bacterial strains tested. researchgate.net For instance, some derivatives have shown activity against Escherichia coli, while Staphylococcus aureus and Pseudomonas aeruginosa have been reported to be resistant to certain compounds within this class. researchgate.net The presence of electron-withdrawing groups on the phenyl ring at the 5-position has been suggested to enhance the anti-infective potential against both Gram-positive and Gram-negative bacteria. nih.gov

While specific data for this compound is not extensively detailed in the available literature, the general activity of this class of compounds is promising. One study on 3,5-diaryl-1,2,4-oxadiazole derivatives reported the minimum inhibitory concentration (MIC) for a nitrated derivative against E. coli to be 60 μM. researchgate.net

Table 1: Representative Antibacterial Activity of 3,5-Disubstituted-1,2,4-oxadiazole Derivatives

Compound Derivative Bacterial Strain MIC (μM) Reference
ortho-nitrated derivative Escherichia coli 60 researchgate.net

Note: The data presented is for representative 3,5-disubstituted-1,2,4-oxadiazole derivatives to illustrate the potential activity of this class of compounds.

A significant breakthrough in understanding the antibacterial mechanism of 1,2,4-oxadiazoles was the discovery of this class as non-β-lactam inhibitors of penicillin-binding proteins (PBPs). nih.gov PBPs are crucial enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By inhibiting these proteins, 1,2,4-oxadiazole derivatives can disrupt cell wall integrity, leading to bacterial cell death. This mode of action is particularly effective against Gram-positive bacteria, which have a thick peptidoglycan layer. nih.gov

A promising strategy to combat antibiotic resistance is the use of combination therapy. Certain 1,2,4-oxadiazole derivatives have demonstrated synergistic effects when used in conjunction with established antibiotics. nih.govnih.govresearchgate.net For example, a novel 1,2,4-oxadiazole-containing compound was found to act synergistically with oxacillin (B1211168) against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The combination of the oxadiazole derivative and oxacillin resulted in a significant reduction in the MIC of oxacillin, restoring its efficacy against the resistant strain. nih.govnih.gov The fractional inhibitory concentration (FIC) index for this combination was 0.396, confirming a synergistic interaction. nih.govnih.gov Another study reported a synergistic effect when a 1,2,4-oxadiazole derivative was combined with ampicillin. researchgate.net This suggests that compounds like this compound could potentially be used to enhance the activity of existing antibiotics, particularly against drug-resistant bacteria.

Derivatives of 1,2,4-oxadiazole have also been investigated for their antifungal activity, particularly against fungi that are pathogenic to plants. nih.govmdpi.com Several studies have shown that these compounds can effectively inhibit the mycelial growth of various plant pathogenic fungi. nih.govmdpi.com

One of the proposed mechanisms for the antifungal activity of 1,2,4-oxadiazole derivatives is the inhibition of succinate (B1194679) dehydrogenase (SDH). nih.govacs.orgmdpi.commdpi.com SDH, also known as complex II, is a key enzyme in both the citric acid cycle and the electron transport chain, playing a vital role in fungal respiration and energy production. nih.govmdpi.com By inhibiting SDH, these compounds can disrupt the metabolic processes of the fungi, leading to their death. nih.gov The design of 1,2,4-oxadiazole derivatives as SDH inhibitors has been a focus of research, with molecular docking studies suggesting that these compounds can bind to the active site of the enzyme. nih.govnih.gov It has been proposed that the 1,2,4-oxadiazole ring can act as a bioisostere for other chemical groups known to interact with SDH. acs.org

Table 2: Representative Antifungal Activity of 1,2,4-Oxadiazole Derivatives Against Plant Pathogenic Fungi

Compound Derivative Fungal Strain EC50 (μg/mL) Reference
Compound 4f Exserohilum turcicum 29.14 mdpi.com
Compound 4f Colletotrichum capsica 8.81 mdpi.com

Note: The data presented is for representative 1,2,4-oxadiazole derivatives to illustrate the potential activity of this class of compounds.

The antiparasitic activity of 1,2,4-oxadiazole derivatives has been explored, with promising results against parasites such as Leishmania infantum, the causative agent of visceral leishmaniasis. nih.govnih.gov A study investigating a series of 1,2,4-oxadiazole derivatives found that the presence of both a 4-methoxy and a phenyl group attached to the 1,2,4-oxadiazole core could be responsible for the observed antileishmanial activity. nih.gov This structural feature is present in this compound, suggesting its potential in this area.

The proposed mechanism of action for the antileishmanial activity of these compounds involves the inhibition of the enzyme CYP51 (lanosterol 14α-demethylase), which is essential for the biosynthesis of ergosterol, a vital component of the parasite's cell membrane. nih.govnih.gov Molecular docking studies have indicated a strong affinity of 1,2,4-oxadiazole derivatives for the L. infantum CYP51 enzyme. nih.govnih.gov One particular derivative, referred to as Ox1, demonstrated a significant reduction in the viability of L. infantum promastigotes, with a 66% reduction in growth at a concentration of 50 μM after 24 hours. nih.gov

Table 3: Antileishmanial Activity of a Representative 1,2,4-Oxadiazole Derivative (Ox1)

Treatment Concentration (μM) Incubation Time (h) Reduction in Promastigote Viability (%) Reference
Ox1 50 24 66 nih.gov
Ox1 200 24 >90 nih.gov
Ox1 25 48 32 nih.gov

Note: The data presented is for a representative 1,2,4-oxadiazole derivative to illustrate the potential activity of this class of compounds against Leishmania infantum.

Antifungal Properties Against Plant Pathogenic Fungi

Anticancer and Antiproliferative Mechanisms

The 3,5-diaryl-1,2,4-oxadiazole scaffold is a cornerstone in the design of numerous potent anticancer agents. researchgate.netresearchgate.net The anticancer effects of these derivatives are often multifaceted, stemming from their ability to interfere with various cellular processes crucial for tumor growth and survival.

Tubulin Polymerization Inhibition

One of the primary anticancer mechanisms associated with the 1,2,4-oxadiazole core involves the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport. mostwiedzy.pl

Derivatives of 3,5-disubstituted-1,2,4-oxadiazole have been designed as bioisosteres of Combretastatin A-4 (CA-4), a potent natural antimitotic agent. nih.gov In these designs, the 1,2,4-oxadiazole ring replaces the unstable cis-alkene bond of CA-4, providing a more stable and conformationally optimized structure for interacting with tubulin. mostwiedzy.plnih.gov The proposed mechanism involves the binding of these oxadiazole analogs to the colchicine (B1669291) site on β-tubulin, which prevents the polymerization of tubulin into microtubules. nih.govnih.gov This disruption of microtubule formation leads to a halt in the cell cycle during mitosis, ultimately triggering programmed cell death, or apoptosis. mostwiedzy.plnih.gov The strategic placement of aryl groups, such as the phenyl and 4-methoxyphenyl (B3050149) groups, on the oxadiazole core is intended to mimic the binding orientation of CA-4 within the colchicine pocket, enhancing the inhibitory activity. nih.gov

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression is linked to the development of various cancers, making them a key target for anticancer drug development. The 1,2,4-oxadiazole nucleus has been incorporated into novel HDAC inhibitors. nih.gov

Specifically, 1,2,4-oxadiazole derivatives featuring a hydroxamic acid group have been investigated as potent HDAC inhibitors. amazonaws.com In this molecular architecture, the oxadiazole ring acts as a stable scaffold, while the hydroxamic acid serves as a zinc-binding group, which is essential for chelating the zinc ion in the active site of HDAC enzymes, thereby inhibiting their function. While direct studies on this compound as an HDAC inhibitor are not extensively documented, the proven utility of the 3,5-diaryl-1,2,4-oxadiazole scaffold in this context suggests a potential avenue for its biological activity. researchgate.net

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, promotes uncontrolled cell proliferation, a hallmark of cancer. Consequently, EGFR inhibitors are a vital class of targeted cancer therapies. The 1,2,4-oxadiazole ring is recognized as a "privileged scaffold" in medicinal chemistry and has been integrated into molecules designed to target EGFR. For a molecule to possess Sirt2 inhibitory action, a related enzyme, it has been shown that the 1,2,4-oxadiazole must have a substituted phenyl ring at the 3-position. nih.gov Structure-activity relationship studies on related quinazoline-based EGFR inhibitors have shown that substituted anilines at the 4-position are potent inhibitors. While specific data for this compound is limited, the general importance of the substituted aryl groups on heterocyclic scaffolds for EGFR inhibition is well-established.

Telomerase Inhibition

Telomerase is a ribonucleoprotein enzyme that is reactivated in the vast majority of human cancers, enabling cancer cells to achieve replicative immortality. This makes telomerase a highly attractive target for anticancer therapies. tmrjournals.comeurekaselect.com The oxadiazole heterocycle, particularly the 1,3,4-oxadiazole (B1194373) isomer, has emerged as a promising scaffold for the development of telomerase inhibitors. tmrjournals.comeurekaselect.com

The primary proposed mechanism for telomerase inhibition by oxadiazole derivatives involves the downregulation of dyskerin. nih.govtandfonline.com Dyskerin is a crucial protein component of the telomerase complex, essential for stabilizing the telomerase RNA template. tandfonline.com By reducing the expression of dyskerin, these compounds disrupt the proper assembly and function of the telomerase enzyme, leading to telomere shortening, cellular senescence, and apoptosis. nih.govtandfonline.com Structure-activity relationship studies have highlighted that substitutions on the phenyl rings attached to the oxadiazole core significantly influence the telomerase inhibitory activity. nih.gov

Apoptosis Induction in Cancer Cell Lines

A convergent mechanism for many anticancer agents is the induction of apoptosis, or programmed cell death. Various derivatives built upon the 1,2,4-oxadiazole and 1,3,4-oxadiazole scaffolds have demonstrated the ability to trigger apoptosis in a range of cancer cell lines.

Studies on 3,4-diaryl-1,2,4-oxadiazolidin-5-ones, close analogs, showed cytotoxic effects against the MCF-7 breast cancer cell line. nih.gov Other research on 1,2,4-oxadiazole-1,3,4-oxadiazole fused derivatives also reported potent anticancer activity against MCF-7, A549 (lung), and MDA-MB-231 (breast) cancer cells. nih.gov The induction of apoptosis by these compounds is often preceded by cell cycle arrest, commonly at the G2/M phase, which is a direct consequence of mechanisms like tubulin polymerization inhibition. nih.gov This cell cycle blockade prevents cancer cells from dividing and ultimately activates the intrinsic or extrinsic apoptotic pathways.

Antioxidant Activity and Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases. doaj.org Compounds with antioxidant properties can mitigate this damage by scavenging free radicals. The 1,3,4-oxadiazole scaffold, particularly when substituted with electron-donating groups like methoxy-substituted phenyl rings, has been shown to possess significant antioxidant capabilities. researchgate.net

The free radical scavenging activity of these compounds can proceed through several key mechanisms:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. Phenolic groups are particularly effective in this process.

Single Electron Transfer followed by Proton Transfer (SET-PT): This is a two-step process where the antioxidant first donates an electron to the radical, forming a radical cation. This is followed by the transfer of a proton to the surrounding medium.

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is favored in polar solvents and involves the initial deprotonation of the antioxidant, forming an anion, which then donates an electron to the free radical.

Studies on 2,5-disubstituted-1,3,4-oxadiazole derivatives have demonstrated potent free radical scavenging activity in DPPH, hydroxyl radical, and nitric oxide assays. mdpi.com The presence of a methoxyphenyl group is thought to enhance antioxidant activity due to the electron-donating nature of the methoxy (B1213986) substituent, which can stabilize the resulting radical formed after H-atom or electron donation. researchgate.net Research on new derivatives of 1,3,4-oxadiazole containing a methoxyphenyl ring has confirmed their ability to inhibit free radicals in vitro. researchgate.net

Nematicidal Activity and Mode of Action

The 1,2,4-oxadiazole core is a recognized scaffold in the development of novel nematicides. Several derivatives have demonstrated potent activity against various plant-parasitic nematodes. researchgate.netmdpi.com Research has focused on 3,5-disubstituted-1,2,4-oxadiazoles as a promising class of nematicidal agents. nih.gov

A notable example from this class is Tioxazafen (3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole), a broad-spectrum nematicide developed to control nematodes in major crops. mdpi.comnih.gov The structural similarity of Tioxazafen to this compound, particularly the shared 3-phenyl-1,2,4-oxadiazole (B2793662) core, suggests that this chemical family is a valid target for nematicidal research.

Nematicidal Activity of a Structurally Related 1,2,4-Oxadiazole Analogue
Compound NameTarget NematodeActivity (LC₅₀ µg/mL)Reference CompoundActivity (LC₅₀ µg/mL)
Compound A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole)Bursaphelenchus xylophilus2.4Tioxazafen>300

The mode of action for the nematicidal effects of certain 1,2,4-oxadiazole derivatives appears to involve the nematode's nervous system. mdpi.com Nicotinic acetylcholine (B1216132) receptors (nAChRs) on nerve and muscle cells are the established targets for several cholinergic anthelmintic drugs. plos.org

Studies on a highly active analogue, compound A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole), revealed that its potent nematicidal effects against Bursaphelenchus xylophilus (pine wood nematode) were primarily related to its impact on the acetylcholine receptor. mdpi.comnih.gov Transcriptome and enzyme activity analysis indicated that the compound likely binds to the nAChR, leading to the inhibition of acetylcholinesterase (AChE). This disruption of AChE prevents the breakdown of the neurotransmitter acetylcholine, causing sustained nerve impulses that lead to paralysis and death of the nematode. mdpi.com This evidence suggests that the 3-phenyl-1,2,4-oxadiazole scaffold may function by targeting cholinergic signaling in nematodes.

Enzyme Inhibition Profiles for Therapeutic Targeting

Cholinesterase enzymes, including AChE and BuChE, are critical targets in the management of neurodegenerative conditions such as Alzheimer's disease. While the oxadiazole nucleus is featured in many compounds designed as cholinesterase inhibitors, specific inhibitory data for this compound against AChE and BuChE is not detailed in the reviewed literature.

Research has been conducted on various isomers and derivatives. For instance, series of 1,3,4-oxadiazole derivatives have been synthesized and evaluated as potential AChE inhibitors. bohrium.comnih.gov Similarly, novel 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivatives have been investigated as selective BuChE inhibitors. nih.govresearchgate.net A study on piperidine-substituted 3-phenyl-1,2,4-oxadiazole derivatives showed high selectivity towards BuChE, indicating the potential of this specific scaffold for designing selective inhibitors. nih.gov However, without direct testing, the activity of the unsubstituted title compound cannot be confirmed.

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for depression and Parkinson's disease. nih.gov The 1,2,4-oxadiazole scaffold has been identified as a promising framework for the development of MAO inhibitors. researchgate.net

While direct experimental data on MAO-A or MAO-B inhibition by this compound is limited, studies on structurally related 3,5-disubstituted-1,2,4-oxadiazoles have shown significant activity. For example, the compound 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole was found to be a potent and highly selective inhibitor of the MAO-B isoform. mdpi.com This finding suggests that the 3,5-disubstituted-1,2,4-oxadiazole core is a viable pharmacophore for targeting the MAO-B enzyme.

MAO Inhibition Profile of a Structurally Related 1,2,4-Oxadiazole Analogue
Compound NameTarget EnzymeInhibitory Activity (IC₅₀ µM)
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazoleMAO-A150
MAO-B0.036

Papain-Like Protease (PLpro) Inhibition

The papain-like protease (PLpro) is a critical enzyme for the replication of certain viruses, such as SARS-CoV-2, making it a significant target for antiviral drug development. nih.govnih.gov PLpro is responsible for cleaving the viral polyprotein, a necessary step in the viral life cycle. nih.gov Furthermore, it can interfere with the host's immune response. nih.gov

While direct mechanistic studies on this compound as a PLpro inhibitor are not extensively detailed in the available research, the broader class of 1,2,4-oxadiazole derivatives has been the subject of investigation for this purpose. nih.govnih.gov The general strategy for the design of 1,2,4-oxadiazole-based PLpro inhibitors often involves creating molecules that can fit into the active site of the enzyme, thereby blocking its function. nih.gov

In studies focused on other 1,2,4-oxadiazole derivatives, researchers have designed and synthesized series of these compounds to explore their structure-activity relationships. nih.govacs.org For instance, certain derivatives have been developed that show potent inhibitory activity against SARS-CoV-2 PLpro. nih.govacs.org The inhibitory mechanism of these non-covalent inhibitors typically involves binding to the active site of the protease, preventing it from processing its natural substrates.

Molecular docking simulations have been employed to understand the potential binding modes of 1,2,4-oxadiazole derivatives within the PLpro active site. nih.gov These computational studies help in predicting the interactions between the inhibitor and key amino acid residues of the enzyme, guiding the synthesis of more potent inhibitors.

The inhibitory activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table provides representative data for some 1,2,4-oxadiazole derivatives that have been studied as PLpro inhibitors.

CompoundPLpro Inhibition (IC50, µM)Antiviral Activity (EC50, µM)Reference
2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline (5)7.197Not Reported nih.gov
1,2,4-Oxadiazole derivative 13f1.85.4 nih.gov
1,2,4-Oxadiazole derivative 26r1.04.3 nih.gov

Glycation Process Inhibition (Alpha-Amylase and Alpha-Glucosidase)

The glycation process, specifically the formation of advanced glycation end-products (AGEs), is implicated in various chronic diseases. One therapeutic strategy to mitigate this process is to control postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes like alpha-amylase and alpha-glucosidase. nih.gov

Alpha-amylase, present in saliva and the pancreas, is a key enzyme that initiates the breakdown of complex carbohydrates, such as starch, into simpler sugars. nih.gov Alpha-glucosidase, located in the small intestine, further breaks down these simpler sugars into glucose, which is then absorbed into the bloodstream. nih.govyoutube.com By inhibiting these enzymes, the rate of carbohydrate digestion and glucose absorption can be slowed, leading to a reduction in blood glucose levels. nih.gov

Currently, there is a lack of specific research findings detailing the inhibitory effects of this compound on alpha-amylase and alpha-glucosidase. While the broader class of heterocyclic compounds is of interest in enzyme inhibition, specific data for this particular oxadiazole derivative in the context of glycation process inhibition via these enzymes is not available in the reviewed literature. Therefore, no detailed research findings or data tables on its activity against these enzymes can be presented.

Computational and Theoretical Studies in Oxadiazole Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as a 1,2,4-oxadiazole (B8745197) derivative, might interact with the active site of a biological target like an enzyme or receptor.

Studies on compounds containing the 1,2,4-oxadiazole scaffold have demonstrated their potential to bind to various biological targets. For instance, a series of 1,2,4-oxadiazole linked 5-fluorouracil (B62378) derivatives, including a compound containing the 5-(4-methoxyphenyl)-1,2,4-oxadiazole moiety, were subjected to docking studies to evaluate their anticancer potential nih.gov. These in silico studies are essential for predicting the binding affinity and orientation of the compounds within the active site of a target protein .

In a representative study on similar oxadiazole analogues targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, docking simulations revealed key interactions. The five-membered oxadiazole ring was often found positioned near residues such as Leu792 and Met793, while substitutions on the phenyl rings interacted with other residues like Cys797 researchgate.net. Such analyses help to rationalize the observed biological activity and guide the synthesis of more potent inhibitors.

Table 1: Representative Docking Scores of Related Oxadiazole Derivatives Against Various Targets

Compound Class Target Protein Finding
1,2,4-Oxadiazole linked 5-Fluorouracil Thymidylate Synthase Potent anticancer activity demonstrated, supported by docking studies nih.gov.
2-(3-aryl-1,2,4-oxadiazol-5-yl) derivatives MurE ligases Analogues showed high binding scores, suggesting potent antibacterial activity .

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

For various oxadiazole derivatives, MD simulations have been employed to confirm the stability of docked complexes nih.gov. These simulations track the atomic movements of the system over a set period, typically nanoseconds, in a simulated physiological environment. A key parameter analyzed is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand atoms from their initial positions. A stable RMSD value over time indicates that the ligand remains securely bound in the active site and that the complex is stable nih.gov. Such stability studies are critical for validating the results of molecular docking and confirming that the predicted binding mode is likely to be maintained in a dynamic biological system nih.govnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful.

These models have been successfully applied to classes of 1,2,4-oxadiazole derivatives to guide the design of new analogues with improved activity conicet.gov.ar. In a typical 3D-QSAR study, a series of structurally related compounds are aligned, and their steric and electrostatic fields are calculated. These fields are then correlated with the observed biological activity (e.g., IC₅₀ values) to generate a predictive model nih.gov.

The output of a 3D-QSAR analysis is often visualized as contour maps, which highlight regions around the molecule where certain properties are favorable or unfavorable for activity conicet.gov.ar.

Steric Contour Maps : Green contours may indicate regions where bulky groups increase activity, while yellow contours show where they decrease it.

Electrostatic Contour Maps : Blue contours can represent areas where electropositive groups are favorable, and red contours indicate regions where electronegative groups enhance activity.

These maps provide intuitive guidelines for medicinal chemists to modify the lead structure, such as the 3-phenyl or 5-(4-methoxyphenyl) rings of the core oxadiazole, to optimize its biological effect conicet.gov.ar.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of a molecule. These methods are used to determine a wide range of molecular properties from first principles.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity asianpubs.org.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. Conversely, a small energy gap indicates that the molecule is more reactive and prone to chemical reactions ajchem-a.com. For 1,2,4-oxadiazole derivatives, FMO analysis helps to understand their electronic properties and confirm that charge transfer can occur within the molecule, which is often essential for biological activity asianpubs.org.

Table 2: Representative FMO Data for Related Heterocyclic Compounds

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Finding
2-(3-aryl-1,2,4-oxadiazol-5-yl) derivative - - 4.3 - 4.7 Low energy gap values suggest high reactivity .

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays different potential values on the molecular surface using a color spectrum.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around heteroatoms like nitrogen and oxygen). These are the most likely sites for electrophilic attack ajchem-a.com.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas, which are susceptible to nucleophilic attack.

Green regions represent neutral potential.

For 3,5-disubstituted 1,2,4-oxadiazole derivatives, MEP maps show that the most negative potential is typically located around the nitrogen atoms of the oxadiazole ring, identifying these as the primary sites for interaction with electrophiles or for forming hydrogen bonds researchgate.net.

Density Functional Theory (DFT) is a versatile and widely used quantum chemical method that forms the basis for many of the calculations mentioned above, including FMO and MEP analyses. DFT is employed to determine the optimized molecular geometry (bond lengths and angles), vibrational frequencies (to compare with experimental IR spectra), and various electronic properties researchgate.netmdpi.com.

DFT calculations on 1,2,4-oxadiazole derivatives and related structures have been used to:

Calculate the optimized ground-state geometry of the molecule asianpubs.org.

Predict global and local reactivity descriptors to understand the molecule's chemical behavior .

Compute electronic properties such as ionization potential and electron affinity .

Correlate theoretical vibrational spectra with experimental FT-IR data to confirm the molecular structure ajchem-a.com.

These applications provide a comprehensive theoretical characterization of the molecule, which complements and helps to interpret experimental findings.

In Silico Screening and Virtual Library Design for Novel Derivatives

The strategic application of computational tools to screen vast virtual libraries of compounds against specific biological targets is a cornerstone of modern drug discovery. This process, known as in silico screening, allows for the rapid and cost-effective identification of potential lead candidates. The design of these virtual libraries is often centered around a core chemical scaffold, such as 5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole, which serves as a template for generating a diverse array of derivatives with potentially enhanced biological activities.

While dedicated research focusing exclusively on the in silico screening and virtual library design originating from this compound is not extensively documented in publicly available literature, the broader class of 1,2,4-oxadiazoles has been the subject of numerous computational studies. These studies provide a foundational understanding of how this particular scaffold can be virtually modified and screened.

For instance, a study on 1,2,4-oxadiazole derivatives as potential anticancer agents involved the synthesis and molecular docking of compounds containing the 5-(4-methoxyphenyl)-1,2,4-oxadiazole moiety. In this research, a derivative, 1-(4-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione, was synthesized and its interactions with biological targets were computationally modeled. nih.gov Such studies highlight the utility of the 5-(4-methoxyphenyl)-1,2,4-oxadiazole scaffold in the design of new molecules.

The general workflow for designing a virtual library based on this compound would involve the systematic modification of its core structure. This can be achieved by introducing a variety of substituents at different positions on the phenyl and methoxyphenyl rings. The selection of these substituents is guided by principles of medicinal chemistry to explore different aspects of chemical space, such as steric, electronic, and lipophilic properties.

Table 1: Potential Virtual Modifications of the this compound Scaffold

Modification SiteExample SubstituentsRationale for Inclusion in a Virtual Library
Phenyl Ring (at position 3)-Cl, -F, -CH3, -NO2, -OHTo probe the effect of electron-donating and electron-withdrawing groups on target binding.
Methoxyphenyl Ring (at position 5)-OCH3 to -OH, -OC2H5, -ClTo investigate the importance of the methoxy (B1213986) group and explore alternative interactions.
Addition of LinkersIntroduction of flexible or rigid linkers at various positionsTo access different binding pockets within the target protein.

Once a virtual library is designed, in silico screening techniques such as molecular docking are employed to predict the binding affinity and mode of interaction of each derivative with a specific biological target. This process involves the use of sophisticated algorithms to place the ligand (the virtual derivative) into the binding site of the receptor (the biological target) and to score the quality of the fit.

The outcomes of such in silico screening campaigns are typically presented in data tables that rank the virtual derivatives based on their predicted binding energies or docking scores. This allows researchers to prioritize a smaller, more manageable set of compounds for synthesis and subsequent experimental validation.

Table 2: Hypothetical In Silico Screening Results for a Virtual Library of this compound Derivatives

Compound IDModificationPredicted Binding Energy (kcal/mol)Key Predicted Interactions
V-001Parent Compound-7.5Pi-pi stacking with aromatic residues
V-0024'-Chloro on phenyl ring-8.2Halogen bonding with backbone carbonyl
V-0034-Hydroxy on methoxyphenyl ring-8.0Hydrogen bonding with polar residues
V-0043'-Nitro on phenyl ring-7.8Electrostatic interactions

It is important to note that in silico screening is a predictive tool, and the results must be validated through experimental assays. However, the use of these computational methods significantly enhances the efficiency of the drug discovery process by focusing resources on the most promising candidates. The design of virtual libraries based on scaffolds like this compound, followed by rigorous in silico screening, represents a powerful strategy for the identification of novel and potent bioactive molecules.

Emerging Research Areas and Future Prospects for 1,2,4 Oxadiazole Derivatives

Development of Multifunctional Agents with Dual-Targeting Capabilities

The complexity of multifactorial diseases like Alzheimer's and cancer has propelled the development of multitarget-directed ligands (MTDLs) as a promising therapeutic strategy. nih.gov The 1,2,4-oxadiazole (B8745197) scaffold is well-suited for this approach, allowing for the design of molecules that can interact with multiple biological targets simultaneously.

Research has demonstrated the potential of 1,2,4-oxadiazole derivatives as dual-acting inhibitors. For instance, certain derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), two key enzymes in the pathology of Alzheimer's disease. mdpi.com The design strategy often involves incorporating the 1,2,4-oxadiazole core as a non-classical isostere of the pharmacophoric amide backbone found in known inhibitors. nih.gov This substitution can lead to compounds with potent inhibitory activity in the nanomolar range. nih.gov The versatility of the scaffold allows for substitutions at the C3 and C5 positions, enabling the fine-tuning of activity against different targets. rjptonline.org For example, studies have shown that a 3-cyclopentyloxy-4-methoxyphenyl group at the 3-position and a cyclic ring with heteroatoms at the 5-position are important for phosphodiesterase (PDE4B) inhibition. rjptonline.org

Derivative ClassTarget 1Target 2Therapeutic Area
1,2,4-Oxadiazole/Coumarin HybridsAcetylcholinesterase (AChE)Butyrylcholinesterase (BuChE)Alzheimer's Disease mdpi.com
3,5-Disubstituted-1,2,4-oxadiazolesPhosphodiesterase 4B (PDE4B)-Inflammatory Diseases rjptonline.org
1,2,4-Oxadiazole/Quinazoline-4-one HybridsEGFRBRAFV600ECancer researchgate.net

Integration into Supramolecular Structures and Advanced Materials

Beyond biomedical applications, the 1,2,4-oxadiazole ring is a valuable building block in materials science. lifechemicals.com Its rigid structure and electronic properties are leveraged in the creation of advanced materials with specific functions. Derivatives of 1,2,4-oxadiazole have been incorporated into liquid crystals, luminescent materials, and ionic liquids. lifechemicals.com

The combination of different oxadiazole isomers, such as linking 1,2,4-oxadiazole and 1,2,5-oxadiazole moieties, has been explored for the generation of high-performance energetic materials. bit.edu.cn These compounds can exhibit high density, excellent thermal stability, and superior detonation performance. bit.edu.cn The 1,2,4-oxadiazole ring can serve as a "building block" for creating new high-energy compounds, a field that has seen significant growth in recent years. researchgate.net The synthesis of these materials often involves creating structures that contain other azoles like pyrazole, triazoles, or tetrazole alongside the 1,2,4-oxadiazole ring. researchgate.net

Material TypeKey FeaturePotential Application
Liquid CrystalsAnisotropic propertiesDisplay technologies lifechemicals.com
Luminescent MaterialsLight-emitting propertiesOrganic Light Emitting Diodes (OLEDs) mdpi.com
Energetic MaterialsHigh density, thermal stabilityHigh-performance explosives bit.edu.cnresearchgate.net
Conducting SystemsElectron-withdrawing natureElectronics mdpi.com

Exploration of Oxadiazoles in Agrochemical Innovation

The 1,2,4-oxadiazole scaffold has demonstrated significant potential in agriculture as a core component of new pesticides. researchgate.net Research has shown that derivatives exhibit a broad spectrum of activity, including fungicidal, herbicidal, insecticidal, and nematicidal properties. researchgate.netresearchgate.net

A notable area of research is the development of 1,2,4-oxadiazole-5-carboxylic acid derivatives as seed treatment nematicides. nih.gov Certain compounds from this class have shown excellent activity against plant-parasitic nematodes like Meloidogyne incognita, Aphelenchoides besseyi, and Bursaphelenchus xylophilus. nih.gov For example, one derivative demonstrated significantly better nematicidal activity against A. besseyi than existing commercial nematicides, while also being safe for rice seeds. nih.gov The mechanism of action for these compounds can involve inhibiting acetylcholinesterase in the nematodes and causing physical damage to the nematode cuticle. nih.gov The fungicidal activity of 1,2,4-oxadiazole derivatives is also a key area of interest, with patents disclosing their microbiocidal activity for controlling diseases caused by phytopathogens. lifechemicals.comgoogle.com

Agrochemical ActivityTarget Organism(s)Example Derivative Class
NematicidalMeloidogyne incognita, Aphelenchoides besseyi1,2,4-Oxadiazole-5-carboxylic acids nih.gov
FungicidalPhytopathogenic fungiVarious patented oxadiazole derivatives google.com
InsecticidalVarious insectsGeneral 1,2,4-oxadiazole derivatives researchgate.net
HerbicidalVarious weedsGeneral 1,2,4-oxadiazole derivatives researchgate.net

Advancements in DNA-Encoded Library (DEL) Synthesis for High-Throughput Screening

DNA-Encoded Library (DEL) technology is a powerful tool in drug discovery, enabling the screening of vast numbers of compounds against biological targets. nih.gov The synthesis of diverse and robust chemical libraries is crucial for the success of DEL campaigns. The 1,2,4-oxadiazole core is an attractive scaffold for inclusion in these libraries due to its privileged status in medicinal chemistry and the wide commercial availability of its precursors, namely nitriles and carboxylic acids. nih.gov

A multistep protocol for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles on DNA-chemical conjugates has been successfully developed. nih.govnih.gov The process typically involves converting a DNA-conjugated aryl nitrile to an amidoxime (B1450833), followed by O-acylation with a carboxylic acid and subsequent cyclodehydration to form the 1,2,4-oxadiazole ring. nih.gov This on-DNA synthesis methodology allows for the creation of large, diverse libraries of oxadiazole-containing compounds for high-throughput screening, paving the way for the discovery of novel bioactive molecules. nih.govnih.gov

Therapeutic Potential Beyond Current Research Focus

The 1,2,4-oxadiazole nucleus is a versatile pharmacophore present in compounds with an exceptionally broad range of biological activities. nih.gov While much research has focused on areas like oncology and neurodegenerative diseases, the potential applications extend far beyond these fields.

Derivatives have been investigated for a multitude of therapeutic effects, including:

Antiparasitic: Activity has been reported against various parasites. nih.gov

Antiviral: Some derivatives show potential as antiviral agents, including against SARS-CoV-2. nih.govnih.gov

Antimicrobial: The scaffold has been incorporated into agents with antibacterial and antifungal properties. nih.gov

Anti-inflammatory and Analgesic: Certain 3,5-disubstituted-1,2,4-oxadiazoles exhibit good analgesic and anti-inflammatory activities. rjptonline.org

Anticonvulsant: The core structure has been explored for its potential in treating seizures. mdpi.com

Given this wide spectrum of activity, the specific compound 5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole and its close analogs represent a promising starting point for further exploration. Future research could focus on screening this and related structures against a wider array of biological targets to uncover new therapeutic applications in infectious diseases, inflammatory disorders, and other areas of unmet medical need. The stability and favorable pharmacokinetic properties often associated with the 1,2,4-oxadiazole ring make it a compelling scaffold for continued drug discovery efforts. nih.govijrpr.com

Q & A

Q. What are the established synthetic routes for 5-(4-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole?

Methodological Answer: The compound is typically synthesized via cyclization reactions. A common route involves reacting ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino) acetate with appropriate precursors under reflux conditions. For example, condensation of 4-methoxybenzamide derivatives with nitrile oxides yields the oxadiazole core . Demethylation using BBr₃ in dichloromethane at -30°C modifies the methoxy group for further functionalization . Key steps include:

  • Reaction Conditions : Reflux in acetonitrile or dichloromethane, 16–24 hours.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane).
  • Characterization : ¹H/¹³C NMR (δ 7.4–8.1 ppm for aromatic protons), IR (C=N stretch at ~1628 cm⁻¹), and HRMS .

Q. How is the crystal structure of this compound determined?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses a Bruker SMART diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structural refinement employs SHELXS-97 (solution) and SHELXL-97 (refinement) . Critical parameters include:

ParameterValue
Space groupMonoclinic (e.g., P2₁/c)
Unit cell dimensionsa = 10.21 Å, b = 5.89 Å, c = 20.34 Å
Dihedral angle80.2° between oxadiazole and methoxyphenyl planes
Hydrogen bondingC–H···O interactions (2.5–3.0 Å) stabilize 2D layers .

Q. What spectroscopic techniques are used for structural validation?

Methodological Answer:

  • ¹H/¹³C NMR : Aromatic protons (δ 7.4–8.1 ppm), methoxy group (δ ~3.8 ppm), and oxadiazole C5 (δ 167–168 ppm) .
  • UV-Vis : Absorption at ~243 nm (π→π* transitions in aryl-oxadiazole systems) .
  • Fluorescence : Emission bands at 350–450 nm, sensitive to substituent electronic effects .

Advanced Research Questions

Q. How does substituent position influence photophysical properties?

Methodological Answer: Substituent positioning (e.g., 3- vs. 5-aryl) alters planarity and tautomerism. For example:

  • 5-(2-Hydroxyphenyl) derivatives exhibit excited-state intramolecular proton transfer (ESIPT), leading to dual fluorescence (normal and tautomeric bands) .

  • 3-Substituted analogs lack coplanarity, suppressing ESIPT. Computational modeling (DFT) and dipole moment measurements validate these effects. Key

    Compoundλem (nm)Dipole Moment (D)
    5-(2-Hydroxyphenyl)450 (tautomeric)6.2
    3-(2-Hydroxyphenyl)380 (normal)4.8

Q. What computational methods predict protonation sites in oxadiazoles?

Q. How to resolve contradictions in reported biological activities?

Methodological Answer: Discrepancies in antioxidant or anticancer data arise from:

  • Assay variability : Use standardized protocols (e.g., DPPH for antioxidants, MTT for cytotoxicity) .
  • Substituent effects : Compare IC₅₀ values of analogs (e.g., 5-fluoro-3-nitrophenyl derivatives show 10× higher activity than methoxy analogs) .
  • Purity verification : HPLC (≥95% purity) and elemental analysis .

Q. What strategies improve bioactivity in oxadiazole derivatives?

Methodological Answer:

  • Functionalization : Chloromethyl groups (e.g., 5-(chloromethyl)-3-phenyl derivatives) enhance apoptosis induction (IC₅₀ = 12 µM vs. 45 µM for parent compound) .
  • Fluorination : Difluoromethylene analogs increase metabolic stability (t₁/₂ = 8.2 h vs. 2.1 h) .
  • Docking studies : Target MAP kinase (binding energy = -9.8 kcal/mol) using AutoDock Vina .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.